1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by a pyrrolidine ring substituted with a 2-ethylhexanoyl group and a carboxylic acid group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-ethylhexanoic acid with pyrrolidine-3-carboxylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their substituents and biological activities.
Proline derivatives: Proline is a naturally occurring amino acid with a pyrrolidine ring, and its derivatives have diverse biological functions.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other pyrrolidine derivatives.
Properties
IUPAC Name |
1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)12(15)14-8-7-11(9-14)13(16)17/h10-11H,3-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDDCRWHAVMWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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